

Comprehensive Application Notes and Protocols: Leniolisib Pharmacokinetic Studies in Rat Models

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Leniolisib

CAS No.: 1354690-24-6

Cat. No.: S196992

[Get Quote](#)

Introduction

Leniolisib (formerly CDZ173; marketed as **Joenja**) is a novel, potent, and selective oral inhibitor of phosphoinositide 3-kinase delta (PI3K δ), developed for treating Activated Phosphoinositide 3-kinase Delta Syndrome (APDS). APDS is a rare primary immunodeficiency disorder caused by gain-of-function mutations in genes encoding the PI3K δ pathway. **Leniolisib** selectively inhibits the p110 δ subunit of PI3K, demonstrating high potency against PI3K δ (IC₅₀ = 11 nM) with significant selectivity over other isoforms (22-fold over PI3K α , 38-fold over PI3K β , and 202-fold over PI3K γ) [1] [2]. Preclinical pharmacokinetic (PK) studies in rat models are fundamental for establishing baseline PK parameters, understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties, and facilitating the extrapolation of data to humans [3]. This document provides detailed application notes and standardized protocols for conducting robust PK studies of **leniolisib** in rats, incorporating validated bioanalytical methods.

Physicochemical and Pharmacological Profile of Leniolisib

Leniolisib is a small molecule with a molecular weight of 450.47 g/mol for the free base and 548.46 g/mol for the phosphate salt used in the clinical formulation. Its chemical name is 1-[(3S)-3-[[5,6,7,8-Tetrahydro-6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]pyrido[4,3-d]pyrimidin-4-yl]amino]-1-pyrrolidinyl]-1-propanone phosphate (1:1) [1].

Key Properties:

- **Topological Polar Surface Area (TPSA):** 83.5 Å² [1]
- **LogD (pH 7.4):** 3.1 [1]
- **Hydrogen Bond Donors/Acceptors:** 1 / 8 [1]
- **Rule of 5 Violations:** 0, indicating good oral bioavailability potential [1]
- **Solubility:** The solubility of the phosphate salt is pH-dependent, decreasing with increasing pH. It is classified as a BCS Class II drug [4].

The drug discovery journey of **leniolisib** involved morphing a lipophilic 4,6-diaryl quinazoline core to a less lipophilic 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) core, significantly improving its physicochemical and ADME properties [5].

Bioanalytical Methodologies for **Leniolisib** Quantification

Accurate quantification of **leniolisib** in biological matrices is crucial for PK studies. Two validated methods are presented below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is considered the gold standard due to its high sensitivity and specificity [3].

- **Sample Preparation:** Rat plasma samples are processed using **protein precipitation** with gefitinib as the internal standard (IS) [3].
- **Chromatography:**
 - **Column:** Inertsil ODS (150 mm × 4.6 mm, 3.5 μm) [3]
 - **Mobile Phase:** Methanol and water (50:50, v/v), each containing 0.1% formic acid [3]
 - **Flow Rate:** Not specified in search results

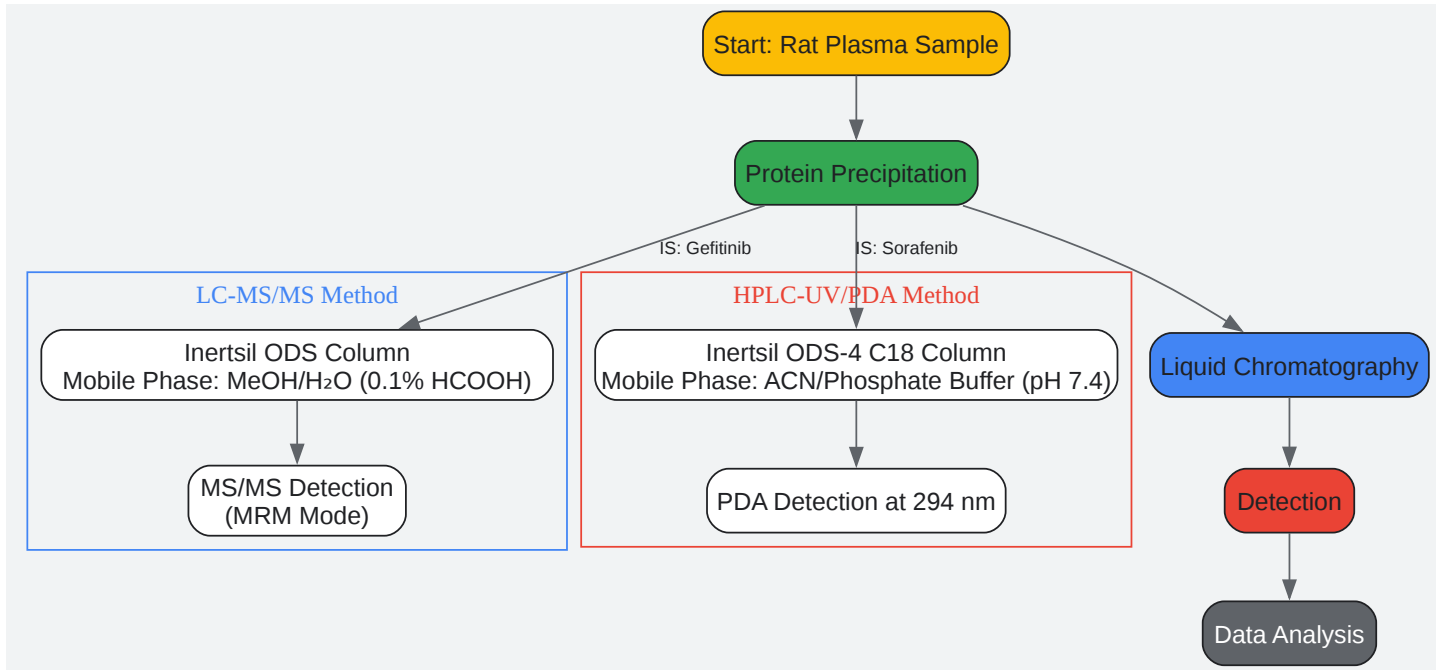
- **Injection Volume:** Not specified in search results
- **Mass Spectrometric Detection:** Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) mode.
- **Method Validation (as per FDA guidelines):**
 - **Linearity:** The assay was linear over the range of **10–80 ng/mL** ($R^2 = 0.9998$) [3].
 - **Precision and Accuracy:** Intra- and inter-day precision (%CV) was <1.7%. Accuracy ranged from 94.98% to 98.03% [3].
 - **Recovery:** Consistent at approximately 97% with no significant matrix effects [3].
 - **Stability:** **Leniolisib** was stable under various storage and processing conditions [3].

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method provides a cost-effective alternative for analyses where ultra-high sensitivity is not required [4].

- **Sample Preparation:** Protein precipitation using a mixture of methanol and acetonitrile (36:64, v/v). **Sorafenib** is used as the IS [4].
- **Chromatography:**
 - **Column:** Inertsil ODS-4 C18 (150 mm × 4.6 mm, 3.0 μm) [4]
 - **Mobile Phase:** Acetonitrile and phosphate buffer (pH 7.4) in a 40:60 ratio [4]
 - **Flow Rate:** 1.0 mL/min [4]
 - **Detection:** Photodiode Array (PDA) detector at **294 nm** [4]
 - **Injection Volume:** 10 μL [4]
 - **Run Time:** 5 minutes [4]
- **Method Validation:**
 - **Linearity:** The method was linear over a wide range of **150–6000 ng/mL** [4].
 - **Precision and Accuracy:** Intra- and inter-day %CV was <6%. Accuracy ranged from 89.82% to 91.69% [4].

The following diagram illustrates the workflow for the bioanalysis of **leniolisib** in rat plasma:



Click to download full resolution via product page

Bioanalytical Workflow for **Leniolisib** Quantification in Rat Plasma

Comparison of Bioanalytical Methods

Table 1: Comparison of Validated Bioanalytical Methods for **Leniolisib** in Rat Plasma

Parameter	LC-MS/MS Method [3]	RP-HPLC Method [4]
Analytical Technique	Liquid Chromatography-Tandem Mass Spectrometry	Reverse-Phase High-Performance Liquid Chromatography
Detection	Mass Spectrometry (MRM)	Photodiode Array (PDA) at 294 nm

Parameter	LC-MS/MS Method [3]	RP-HPLC Method [4]
Linear Range	10 – 80 ng/mL	150 – 6000 ng/mL
Sensitivity (LLOQ)	10 ng/mL	150 ng/mL
Precision (%CV)	< 1.7%	< 6%
Accuracy (%)	95.0 – 98.0%	89.8 – 91.7%
Internal Standard	Gefitinib	Sorafenib
Sample Preparation	Protein Precipitation	Protein Precipitation
Key Application	High-sensitivity PK studies requiring low quantification limits	Routine analysis, bioavailability/bioequivalence studies

Detailed Experimental Protocol for Rat Pharmacokinetic Study

Materials and Animals

- **Test Compound: Leniolisib** (purity $\geq 98\%$) [4] [2].
- **Animals:** Male Wistar rats (weight 180 ± 20 g, approximately 9 weeks old) are commonly used [4]. The study should be approved by the Institutional Animal Ethics Committee (IAEC).
- **Housing:** Animals are acclimatized for at least one week under standard conditions (temperature $23 \pm 2^\circ\text{C}$, relative humidity $55\% \pm 5\%$, 12:12 light-dark cycle) with free access to water and a standard pellet diet [4].
- **Dosing Formulation: Leniolisib** is prepared as an oral solution in a suitable vehicle. The dose used in one reported study was **10 mg/kg** [4].

Study Design and Dosing

- **Route of Administration:** Oral gavage.
- **Dose:** 10 mg/kg (as referenced from the HPLC study; dose may vary based on study objectives) [4].
- **Fasting:** Animals are fasted for 12 hours prior to dosing but have free access to water [4].

Blood Sample Collection and Processing

- **Schedule:** Blood samples (e.g., ~0.3 mL) are collected via the retro-orbital plexus or other appropriate methods at predetermined time points post-dose. A typical schedule includes pre-dose (0 h) and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose [3].
- **Processing:** Blood samples are collected into tubes containing an anticoagulant (e.g., K₂EDTA) and immediately centrifuged (e.g., 3500 rpm for 25 minutes) to obtain plasma [4]. Plasma samples are stored at -80°C until analysis.

Pharmacokinetic Analysis

Non-compartmental analysis (NCA) is performed using a validated software program (e.g., Phoenix WinNonlin) to calculate the following PK parameters from the plasma concentration-time data:

- **C_{max}:** Maximum observed plasma concentration.
- **T_{max}:** Time to reach C_{max}.
- **AUC_{0-t}:** Area under the plasma concentration-time curve from zero to the last measurable time point.
- **AUC_{0-∞}:** Area under the plasma concentration-time curve from zero to infinity.
- **t_{1/2}:** Apparent terminal elimination half-life.
- **CL/F:** Apparent oral clearance.
- **Vd/F:** Apparent volume of distribution.

Key Pharmacokinetic Parameters from Rat Studies

Data from two independent rat PK studies are summarized below. The LC-MS/MS study reported significantly lower concentrations, likely due to its higher sensitivity and specificity, allowing for more accurate quantification at lower concentration ranges compared to the HPLC method.

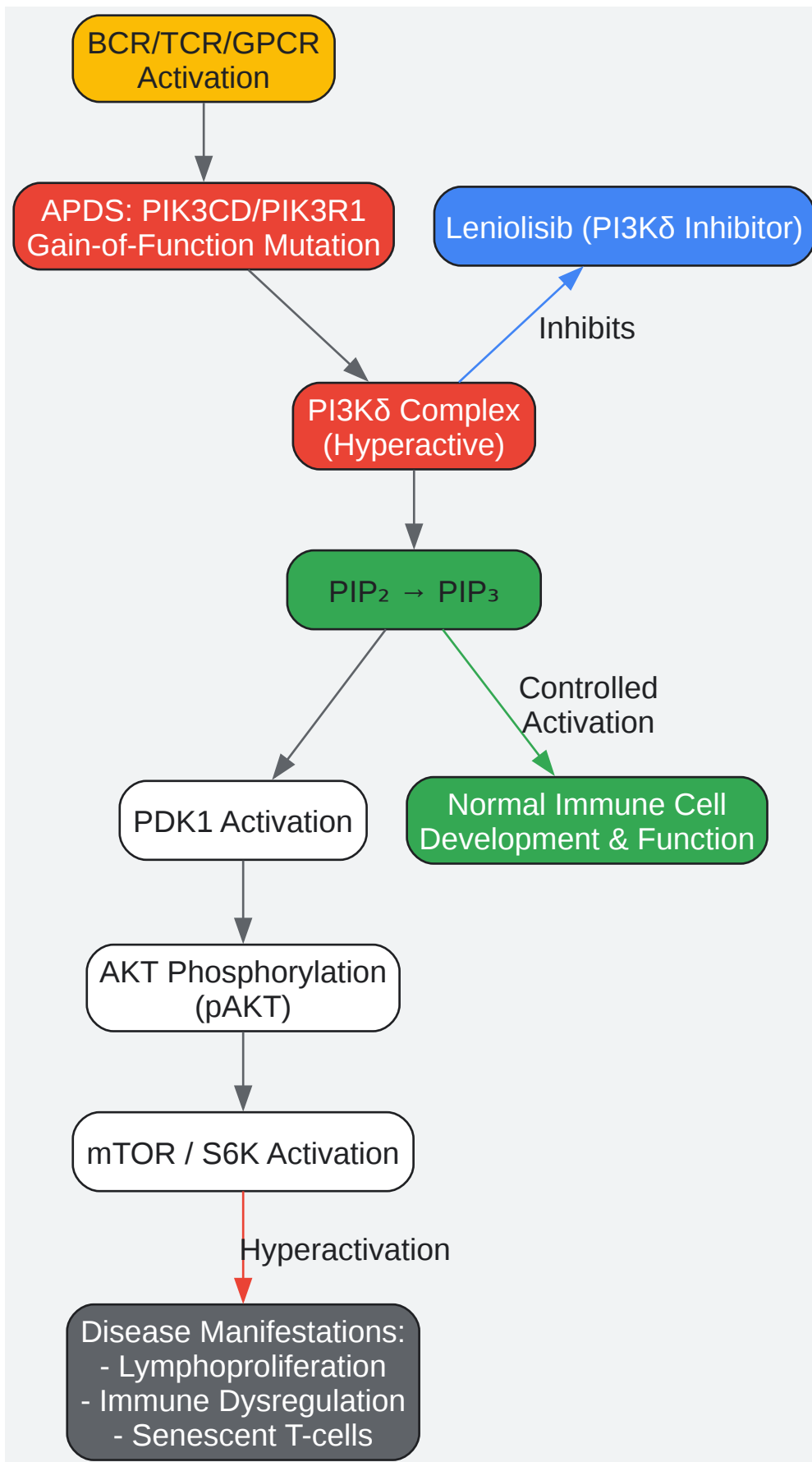
Table 2: Summary of Pharmacokinetic Parameters of **Leniolisib** from Rat Studies

Pharmacokinetic Parameter	LC-MS/MS Study [3]	HPLC Study [4]
Dose	Not explicitly stated	10 mg/kg (oral solution)
C _{max} (ng/mL)	39.366	Not specified
T _{max} (h)	2	Not specified
t _{1/2} (h)	8	~7
AUC _{0-t} (ng·h/mL)	318	Not specified
Analytical Method Used	LC-MS/MS (10-80 ng/mL range)	HPLC (150-6000 ng/mL range)

Note: The reported half-life of ~7-8 hours in rats supports twice-daily (BID) dosing in humans to maintain steady-state concentrations [3] [4]. The AUC_{0-t} value of 318 ng·h/mL and C_{max} of 39.366 ng/mL from the robust LC-MS/MS method provide a reliable basis for extrapolating human doses [3].

Mechanism of Action and Pathophysiological Context

Leniolisib is a precision therapy targeting the root cause of APDS. The following diagram illustrates the disrupted signaling pathway in APDS and the site of **leniolisib**'s action:



[Click to download full resolution via product page](#)

*PI3K δ Pathway in APDS and **Leniolisib** Mechanism of Action*

APDS is caused by gain-of-function mutations in the *PIK3CD* gene (encoding the p110 δ catalytic subunit, APDS1) or loss-of-function mutations in the *PIK3R1* gene (encoding the p85 α regulatory subunit, APDS2) [6] [7]. These mutations lead to **hyperactivation of the PI3K δ pathway** [6]. In a normal state, PI3K δ converts phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃), a key secondary messenger for AKT phosphorylation and subsequent activation of mTOR and S6K signaling, which is crucial for immune cell development and function [1] [6]. In APDS, hyperactive PI3K δ signaling results in uncontrolled immune activation, leading to the clinical hallmarks of the disease: **lymphoproliferation** (lymphadenopathy, splenomegaly), accumulation of **senescent T cells**, and **immune deficiency and dysregulation** [6] [7].

Leniolisib, as a selective PI3K δ inhibitor, binds to the p110 δ subunit, dampening this hyperactive pathway. This inhibition leads to reduced phosphorylation of AKT and S6, which in turn normalizes B and T cell activation and corrects the immune dysregulation [6] [2]. Preclinical models demonstrated that **leniolisib** treatment resulted in a dose-dependent reduction of PI3K/AKT pathway activity, normalization of circulating naive B cells, and a significant reduction in lymph node size (by 39%) and spleen volume (by 40%) [6].

Conclusion

The protocols outlined herein provide a robust framework for conducting pharmacokinetic studies of **leniolisib** in rat models. The application of sensitive and validated bioanalytical methods, such as the LC-MS/MS method, is critical for generating reliable PK data. The established PK parameters (T_{max} ~2 h, $t_{1/2}$ ~8 h) support its twice-daily dosing regimen in humans [3] [8]. The successful extrapolation of rat PK data to humans, as demonstrated by the subsequent approval of **leniolisib** (Joenja) for APDS, underscores the value of well-designed preclinical pharmacokinetic studies in drug development [3] [8]. **Leniolisib** represents a successful example of precision medicine, offering a targeted therapeutic option for patients with APDS by directly countering the underlying pathological PI3K δ hyperactivation [6] [9].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Leniolisib: a novel treatment for activated phosphoinositide ... [frontiersin.org]
2. | PI3K δ inhibitor | CAS 1354690-24-6 | Buy LENIOLISIB ... LENIOLISIB [invivochem.com]
3. African Journal of Biological Sciences [afjbs.com]
4. A bioanalytical method development and validation of leniolisib by... [fjps.springeropen.com]
5. Discovery of CDZ173 (Leniolisib), Representing a ... [pmc.ncbi.nlm.nih.gov]
6. targeted therapy with the PI3K δ inhibitor leniolisib - PMC - NIH [pmc.ncbi.nlm.nih.gov]
7. sciencedirect.com/topics/medicine-and-dentistry/ leniolisib [sciencedirect.com]
8. DailyMed - JOENJA- leniolisib tablet, film coated [dailymed.nlm.nih.gov]
9. A randomised, placebo-controlled, phase III trial of ... [sciencedirect.com]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Leniolisib Pharmacokinetic Studies in Rat Models]. Smolecule, [2026]. [Online PDF]. Available at: [\[https://www.smolecule.com/products/b196992#leniolisib-pharmacokinetic-studies-in-rat-models\]](https://www.smolecule.com/products/b196992#leniolisib-pharmacokinetic-studies-in-rat-models)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com